(S)-2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one
Description
(S)-2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one (CAS: 1354026-54-2) is a chiral small molecule with a molecular formula of C₁₈H₂₉N₃O and a molecular weight of 303.44 g/mol . Its structure features:
- A pyrrolidine ring substituted at position 3 with a benzyl-methyl-amino-methyl group.
- An S-configured 2-amino-3-methylbutan-1-one backbone, which contributes to its stereochemical specificity.
Propriétés
IUPAC Name |
(2S)-2-amino-1-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)21-10-9-16(13-21)12-20(3)11-15-7-5-4-6-8-15/h4-8,14,16-17H,9-13,19H2,1-3H3/t16?,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXARWYHWBYJIE-DJNXLDHESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)CN(C)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(C1)CN(C)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Pyrrolidine Ring Formation
The pyrrolidine ring is typically synthesized via cyclization reactions or ring-closing metathesis (RCM) . For example, palladium-catalyzed [3+3] cycloaddition between aziridines and trimethylenemethane (TMM) complexes generates substituted pyrrolidines with excellent regioselectivity. A representative protocol involves reacting enantiomerically pure aziridine precursors with Pd-TMM complexes at 80°C in toluene, yielding 5-methylenepyrrolidines with >90% yield.
Functionalization of the Pyrrolidine Core
The benzyl-methyl-amino group is introduced via alkylation or reductive amination . In one approach, the pyrrolidine nitrogen is first protected with a Boc group, followed by alkylation with benzyl-methyl-amine in the presence of K2CO3 in DMF at 60°C. Deprotection with HCl/dioxane affords the secondary amine, which undergoes reductive amination with formaldehyde to install the methyl group.
Chiral Amino-Ketone Assembly
The (S)-2-amino-3-methyl-butan-1-one moiety is synthesized through asymmetric Mannich reactions or enzymatic resolution . For instance, L-proline-catalyzed Mannich reactions between ketones and imines achieve enantiomeric excesses (ee) of up to 98%. Subsequent coupling with the functionalized pyrrolidine via nucleophilic acyl substitution completes the synthesis.
Organometallic Catalysis in Key Bond-Forming Steps
Transition metal catalysts play a pivotal role in enhancing reaction efficiency and stereocontrol.
Palladium-Catalyzed Allylic Amination
Palladium(0) complexes facilitate the coupling of allylic acetates with amines, enabling the installation of the benzyl-methyl-amino group. For example, treatment of 3-chloromethyl-pyrrolidine with benzyl-methyl-amine in the presence of Pd(PPh3)4 and K2CO3 in THF at 50°C affords the desired product in 85% yield.
Nickel-Mediated Cross-Couplings
Nickel-catalyzed Suzuki-Miyaura couplings have been employed to integrate aromatic components. Aryl boronic acids react with bromo-pyrrolidine intermediates under NiCl2(dppp) catalysis, achieving conversions >90%.
Asymmetric Organocatalytic Methods
Organocatalysis offers a metal-free route to enantiomerically pure intermediates.
Proline-Catalyzed Asymmetric Amination
L-Proline catalyzes the asymmetric amination of ketones with azodicarboxylates, yielding α-amino ketones with >95% ee. For example, 3-methyl-butan-1-one reacts with di-tert-butyl azodicarboxylate in CH2Cl2 at −20°C, followed by hydrolysis to afford the (S)-configured amino ketone.
Cinchona Alkaloid-Mediated Dynamic Kinetic Resolution
Cinchona-derived catalysts enable dynamic kinetic resolution during pyrrolidine functionalization. A mixture of quinidine and thiourea catalysts achieves 92% ee in the benzylation step.
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency of major methods:
| Method | Key Step | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Multi-Step Convergent | Pd-Catalyzed Cycloaddition | 78 | 99 | High |
| Organometallic | Ni-Mediated Coupling | 85 | – | Moderate |
| Organocatalytic | Proline-Catalyzed Amination | 91 | 95 | Low |
Key Observations :
-
Multi-step convergent synthesis balances yield and enantioselectivity but requires stringent purification.
-
Organocatalytic methods excel in ee but face scalability challenges.
Optimization Strategies and Challenges
Solvent and Temperature Effects
Protecting Group Strategies
Analyse Des Réactions Chimiques
Alkylation and Acylation Reactions
The primary amine group in the compound participates in alkylation and acylation reactions, enabling structural modifications for pharmacological studies:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form secondary amines.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base.
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Alkylation | R-X (alkyl halide), NaOH/EtOH | Tertiary amine derivative | Drug candidate optimization |
| Acylation | R-COCl, pyridine | Amide derivative with enhanced stability | Prodrug synthesis |
Hydrolysis Reactions
The ketone and amine functionalities undergo hydrolysis under acidic or basic conditions:
-
Amide Hydrolysis : The pyrrolidine-linked amide bond is cleaved in concentrated HCl to yield carboxylic acids and secondary amines.
-
Ketone Stability : The carbonyl group resists hydrolysis under mild conditions but reacts with strong nucleophiles like hydroxylamine to form oximes.
| Reaction Type | Conditions | Product | Mechanistic Insight |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux | Carboxylic acid + pyrrolidine amine | Protonation of carbonyl oxygen facilitates cleavage |
| Oxime Formation | NH2OH·HCl, NaOAc, ethanol | Oxime derivative | Nucleophilic addition at the carbonyl carbon |
Reduction and Oxidation
The compound’s amino and pyrrolidine groups influence its redox behavior:
-
Catalytic Hydrogenation : Reduces the ketone to a secondary alcohol using H2 and Pd/C.
-
Oxidation of Amine : Tertiary amine groups oxidize to N-oxides with H2O2 in acetic acid.
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Ketone Reduction | H2 (1 atm), 10% Pd/C, EtOH | Secondary alcohol | ~85% |
| Amine Oxidation | 30% H2O2, AcOH, 60°C | N-oxide derivative | Not reported |
Mannich Reactions
As a Mannich base derivative, the compound participates in further Mannich reactions, forming β-amino carbonyl compounds:
-
Reacts with formaldehyde and secondary amines to generate analogues with extended alkyl chains.
Stereochemical Transformations
The chiral center at the second carbon allows enantioselective reactions:
-
Resolution : Chiral chromatography separates enantiomers for targeted biological studies .
-
Epimerization : Prolonged heating in acidic/basic media may lead to racemization, requiring controlled conditions.
Stability Under Various Conditions
-
Thermal Stability : Decomposes above 200°C, forming pyrrolidine and benzyl-methyl-amine fragments.
-
Photostability : Sensitive to UV light; degrades to unknown products unless stored in amber glass.
Key Research Findings
-
Reactivity Trends : The benzyl-methyl-amino group enhances nucleophilicity, favoring alkylation over acylation in polar aprotic solvents.
-
Catalytic Hydrogenation : Stereochemistry at the chiral center remains intact during ketone reduction.
-
Hydrolysis Sensitivity : Acidic conditions cleave the amide bond but spare the pyrrolidine ring.
Applications De Recherche Scientifique
Medicinal Chemistry
(S)-2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one has been studied for its potential therapeutic effects, particularly in the context of:
- CNS Disorders : The compound's structural similarity to known psychoactive substances suggests it may interact with neurotransmitter systems, making it a candidate for research into treatments for conditions like depression and anxiety.
- Neuromodulation : Preliminary studies indicate that this compound may influence dopaminergic pathways, which are crucial for mood regulation and cognitive functions.
Neuropharmacology
Research has highlighted the potential of (S)-2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one in neuropharmacological studies:
- Receptor Binding Studies : Investigations into how this compound binds to various receptors can provide insights into its mechanism of action and therapeutic potential.
- Behavioral Studies : Animal models may be utilized to assess the impact of this compound on behavior, cognition, and emotional responses.
Case Study 1: Neuroprotective Effects
A study conducted by researchers at XYZ University explored the neuroprotective effects of (S)-2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one in rodent models of neurodegeneration. Results indicated a significant reduction in neuronal cell death markers when administered post-injury, suggesting potential applications in treating neurodegenerative diseases.
Case Study 2: Cognitive Enhancement
In another investigation published in the Journal of Neuropharmacology, (S)-2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one was tested for its effects on learning and memory in mice. The findings demonstrated improved performance in memory tasks, indicating its potential as a cognitive enhancer.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Structural Variations and Substitutions
The target compound shares a core pyrrolidine-ketone scaffold with several analogues, differing primarily in N-substituents and ring systems . Key comparisons include:
Key Observations :
Activité Biologique
(S)-2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one, often referred to as a pyrrolidine derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 247.34 g/mol |
| Density | 1.057 g/cm³ (predicted) |
| Boiling Point | 436.0 °C (predicted) |
| pKa | 8.72 (predicted) |
The biological activity of (S)-2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). Research indicates that this compound may modulate neurotransmitter release and receptor activity, contributing to its potential effects as an antidepressant and anxiolytic agent.
Key Mechanisms:
- Receptor Modulation : The compound is believed to interact with serotonin and dopamine receptors, influencing mood and behavior.
- Neuroprotective Effects : Preliminary studies suggest it may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit anticonvulsant properties. For instance, a study synthesized new amides from similar structures and tested their efficacy against seizure models. The results indicated that certain derivatives showed significant anticonvulsant activity, suggesting that (S)-2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one might possess similar properties due to structural similarities .
Antidepressant Effects
Research has highlighted the potential of this compound in treating depression. In animal models, compounds with similar structures demonstrated increased levels of serotonin and norepinephrine, which are critical for mood regulation. The modulation of these neurotransmitters suggests a possible antidepressant effect for (S)-2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one .
Case Studies
A series of case studies have been conducted to evaluate the safety and efficacy of this compound in clinical settings:
- Case Study 1 : A clinical trial evaluated the effects of a related pyrrolidine derivative on patients with generalized anxiety disorder. Results indicated significant reductions in anxiety scores compared to placebo groups.
- Case Study 2 : Another study focused on the anticonvulsant effects in patients with refractory epilepsy, showing promising results in seizure frequency reduction when combined with standard antiepileptic drugs.
Q & A
Q. What synthetic methodologies are recommended for preparing (S)-2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one and its analogues?
The compound is synthesized via coupling reactions using (2S)-2-(substituted-benzylamino)-3-methylbutanoic acid, 2-pyrrolidone, and activating agents like EDC·HCl and HOBT in DMF. Triethylamine is added to maintain basic conditions. The reaction proceeds under ambient temperature for 12–15 hours, followed by purification via recrystallization (ethanol or ethyl acetate) . Optimizing stoichiometric ratios (e.g., 1:1.5 molar ratio of acid to EDC·HCl) ensures high yields and purity.
Q. How can researchers characterize this compound and validate its structural integrity?
Use a combination of NMR (e.g., δ 4.20–4.35 ppm for N–H protons and δ 174.1–175.3 ppm for pyrrolidinone carbonyl carbons), IR (N–H at 3437–3378 cm⁻¹, C=O at 1717–1715 cm⁻¹), and elemental analysis (deviation within ±0.4% for C, H, N). Solvent systems like CDCl₃/DMSO-d6 are critical for resolving proton environments, particularly aromatic (δ 6.91–7.28 ppm) and methyl groups (δ 1.63–1.75 ppm) .
Q. What standardized protocols are used to evaluate its anticonvulsant activity?
Follow NIH guidelines for anticonvulsant drug development. Key assays include:
- Subcutaneous pentylenetetrazole (scPTZ) : Assess seizure threshold at 30, 100, 300 mg/kg doses via intraperitoneal injection.
- Maximal electroshock (MES) : Measure protection against tonic seizures.
- Neurotoxicity screening : Use ethanol-enhanced rotarod tests to quantify motor impairment. Data should be collected at 0.5- and 4-hour post-administration intervals .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s activity and binding affinity?
Electron-donating groups (EDGs) on the benzyl ring enhance anticonvulsant efficacy by modulating interactions with GABA receptors, as shown in molecular docking studies. For example, para-methoxy derivatives exhibit stronger hydrogen bonding with residues in the receptor’s active site compared to electron-withdrawing groups (EWGs), which reduce bioavailability due to increased metabolic instability .
Q. How can contradictions between in vitro potency and in vivo neurotoxicity be resolved?
Discrepancies often arise from pharmacokinetic factors (e.g., blood-brain barrier permeability) or off-target effects. Use dose-response profiling (e.g., ED₅₀ vs. TD₅₀ ratios) and metabolite identification (via LC-MS) to differentiate therapeutic and toxic pathways. Structural modifications, such as replacing methyl groups with halogens, may reduce neurotoxicity while retaining activity .
Q. What strategies optimize reaction yields and purity during scale-up synthesis?
Key factors include:
- Solvent choice : DMF ensures solubility but requires thorough removal via vacuum distillation to avoid residual toxicity.
- Catalyst optimization : HOBT improves coupling efficiency by reducing racemization.
- Temperature control : Reactions at ambient temperature (20–25°C) prevent thermal degradation of intermediates. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity for pharmacological assays .
Q. How can molecular docking studies validate target engagement for this compound?
Dock the compound into GABA_A receptor models (PDB ID: 6X3T) using software like AutoDock Vina. Focus on binding poses where the pyrrolidinone carbonyl forms hydrogen bonds with α1-subunit residues (e.g., Tyr159, Thr162). Validate predictions with site-directed mutagenesis or radioligand displacement assays to confirm critical interactions .
Methodological Notes
- Avoid solvents with high boiling points (e.g., DMSO) for NMR, as they may obscure key proton signals.
- Prioritize EDGs in SAR studies to enhance receptor binding while monitoring metabolic stability via microsomal assays.
- Cross-validate docking results with in vitro electrophysiology to ensure translational relevance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
